molecular formula C21H18F3N3O3 B10831908 Inaxaplin CAS No. 2446816-88-0

Inaxaplin

Cat. No.: B10831908
CAS No.: 2446816-88-0
M. Wt: 417.4 g/mol
InChI Key: CTXLPYZCBOVVQK-UZLBHIALSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Inaxaplin involves multiple steps, starting with the preparation of the indole core structure. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-purity reagents, advanced purification techniques, and stringent quality control measures to ensure the consistency and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions

Inaxaplin undergoes various chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the pyrrolidinone moiety.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potential variations in biological activity and efficacy.

Scientific Research Applications

Inaxaplin has shown promise in several scientific research applications:

Mechanism of Action

Inaxaplin exerts its effects by inhibiting the function of apolipoprotein L1 channels. The compound binds to APOL1 and prevents its channel activity, thereby reducing the toxic effects associated with APOL1 gene variants. This inhibition leads to a decrease in proteinuria and improvement in kidney function in patients with APOL1-mediated kidney diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Inaxaplin

This compound is unique in its specific inhibition of apolipoprotein L1 channels, making it a first-in-class therapeutic agent for APOL1-mediated kidney diseases. Unlike other compounds, this compound directly targets the underlying genetic cause of the disease, offering a novel approach to treatment .

Properties

CAS No.

2446816-88-0

Molecular Formula

C21H18F3N3O3

Molecular Weight

417.4 g/mol

IUPAC Name

3-[5,7-difluoro-2-(4-fluorophenyl)-1H-indol-3-yl]-N-[(3S,4R)-4-hydroxy-2-oxopyrrolidin-3-yl]propanamide

InChI

InChI=1S/C21H18F3N3O3/c22-11-3-1-10(2-4-11)18-13(14-7-12(23)8-15(24)19(14)27-18)5-6-17(29)26-20-16(28)9-25-21(20)30/h1-4,7-8,16,20,27-28H,5-6,9H2,(H,25,30)(H,26,29)/t16-,20+/m1/s1

InChI Key

CTXLPYZCBOVVQK-UZLBHIALSA-N

Isomeric SMILES

C1[C@H]([C@@H](C(=O)N1)NC(=O)CCC2=C(NC3=C2C=C(C=C3F)F)C4=CC=C(C=C4)F)O

Canonical SMILES

C1C(C(C(=O)N1)NC(=O)CCC2=C(NC3=C2C=C(C=C3F)F)C4=CC=C(C=C4)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.